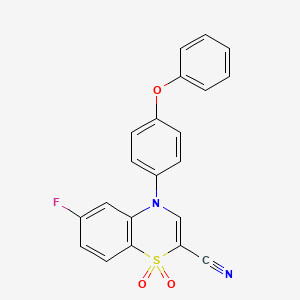

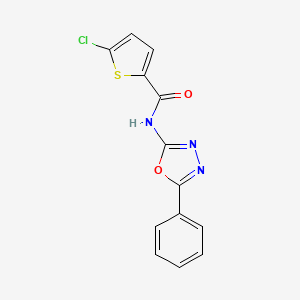

6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Potential

K(ATP) Channel Activation

4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxide derivatives have been synthesized and evaluated for their potential as activators of ATP-sensitive potassium (K(ATP)) channels. These compounds demonstrate the ability to hyperpolarize beta cell membrane potential and inhibit glucose-stimulated insulin release, indicating their application in managing insulin levels and potentially treating diabetes-related conditions (Schou et al., 2005).

Antimicrobial Activity

A series of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives were synthesized and exhibited in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacterial strains as well as selected fungi species. These findings highlight the antimicrobial potential of benzothiazine derivatives, offering a foundation for developing new antimicrobial agents (Armenise et al., 2012).

Synthesis and Chemical Properties

Domino Reaction Synthesis

The domino reactions of certain precursors in the presence of Cs2CO3 have been used to synthesize isoxazole−fused 4H-1,4-benzothiazine-4,4-dioxides. This method demonstrates a versatile approach to accessing structurally complex benzothiazine derivatives through transition metal-free one-pot addition/cyclization processes (Kavas & Altug, 2017).

Microwave-Assisted Synthesis

Rapid synthesis of N-aryl-3-methylthio-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxides has been reported using microwave irradiation. This method offers a fast and efficient way to prepare benzothiazine derivatives, highlighting the role of advanced synthesis techniques in pharmaceutical research (Charris et al., 2005).

Photoisomerization

Research has also explored the photoconversion of 4-hydroxy-1,2-bezothiazine 1,1-dioxides into 4-oxo-1,3-2H-benzothiazine 1,1-dioxides, demonstrating a novel method for structural transformation triggered by light. This finding suggests potential applications in photochemical processes and materials science (Elghamry et al., 2007).

Mécanisme D'action

Target of Action

The primary target of 6-fluoro-4-(4-phenoxyphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is DprE1 . DprE1 is a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound’s interaction with this target plays a crucial role in its anti-tubercular activity .

Mode of Action

The compound interacts with its target, DprE1, resulting in the inhibition of the enzyme . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption leads to cell lysis and death of the bacterium .

Result of Action

The result of the compound’s action is the death of Mycobacterium tuberculosis cells . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to cell lysis and death .

Propriétés

IUPAC Name |

6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13FN2O3S/c22-15-6-11-21-20(12-15)24(14-19(13-23)28(21,25)26)16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-12,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYPCHCDSHSKDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=C3C=C(C=C4)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2810494.png)

![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2810496.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2810497.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-3-nitrobenzenecarboxamide](/img/structure/B2810501.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)

![3,4,9-trimethyl-7-[(2-methylphenyl)methyl]-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2810505.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2810512.png)